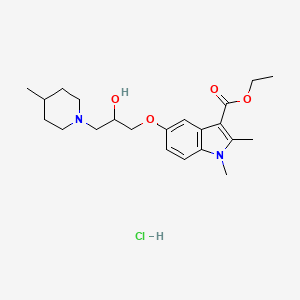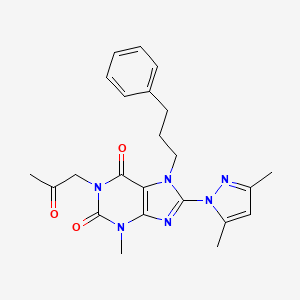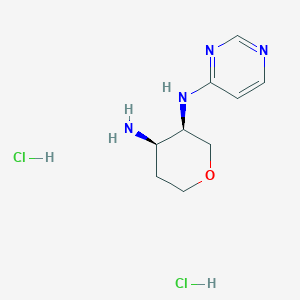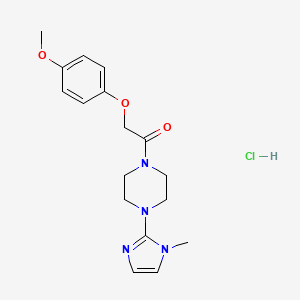
2-(4-methoxyphenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(4-methoxyphenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride" is an example of a chemical entity synthesized for various studies in organic and medicinal chemistry. The synthesis and exploration of its chemical and physical properties are of interest for understanding its potential applications in chemical and pharmaceutical research.
Synthesis Analysis
Several studies provide insights into the synthesis of similar compounds, highlighting methods such as electrochemical synthesis and click chemistry. For instance, electrochemical synthesis has been utilized for generating arylthiobenzazoles through oxidation processes involving similar backbone structures (Amani & Nematollahi, 2012). Another approach involves using click chemistry for synthesizing compounds with significant yields, employing starting materials that share structural similarities with the compound of interest (Govindhan et al., 2017).
Molecular Structure Analysis
Spectral and crystallographic analyses play a crucial role in confirming the molecular structure of synthesized compounds. Techniques such as NMR, MS, IR, and X-ray diffraction are commonly employed. For instance, compounds with related structures have been characterized using these methods, providing a foundation for understanding the molecular structure of the compound (Kumara et al., 2017).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their structural motifs. For example, the presence of the piperazine ring and methoxyphenyl groups can contribute to various chemical reactions, including Michael addition reactions and nucleophilic substitutions, which are fundamental for further chemical modifications and applications (Ahmed et al., 2017).
Physical Properties Analysis
Physical properties such as solubility, melting point, and thermal stability are essential for understanding the compound's behavior in different environments. These properties are typically assessed through thermal analysis techniques like TGA and DSC, providing insights into the compound's stability and phase transitions (Govindhan et al., 2017).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are crucial for the compound's applications in synthesis and drug design. Studies often explore these properties through experimental and computational methods, offering insights into the compound's potential biological interactions and reactivity profiles (Ahmed et al., 2017).
科学的研究の応用
Synthesis and Thermal Rearrangement
Compounds with structural similarities have been synthesized and investigated for their thermal rearrangement properties. For example, studies on the thermolysis of related compounds reveal the formation of oxazolo- or imidazo-sym-triazinones, highlighting the chemical versatility and reactivity of such molecules which could be exploited in the synthesis of new materials or pharmaceuticals (Dovlatyan et al., 2010).
Antimicrobial and Cytotoxic Activities
Azole-containing piperazine derivatives, closely related to the compound , have been synthesized and evaluated for their antimicrobial, antifungal, and cytotoxic activities. These studies demonstrate the potential of such compounds in developing new antimicrobial and anticancer agents due to their broad-spectrum efficacy and considerable cytotoxicity against various cancer cell lines (Gan et al., 2010).
Synthesis of Potent Agonists
Efficient synthetic routes have been developed for compounds acting as potent agonists to specific receptors, suggesting the utility of structurally similar compounds in drug development. For instance, an efficient synthesis of a PPARpan agonist demonstrates the pharmaceutical applications of such compounds, underlining their relevance in therapeutic interventions (Guo et al., 2006).
Electrochemical Synthesis
Electrochemical synthesis involving oxidation of related compounds in the presence of nucleophiles has been explored, indicating the potential for electrochemical methods in the synthesis of new derivatives with possible applications in materials science and pharmaceuticals (Amani & Nematollahi, 2012).
Quantum Chemical Studies
Quantum chemical studies on benzimidazole derivatives similar in structure have investigated their corrosion inhibition properties for metals in acidic solutions. This suggests applications in materials science, particularly in corrosion protection and the development of new inhibitors (Yadav et al., 2016).
特性
IUPAC Name |
2-(4-methoxyphenoxy)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3.ClH/c1-19-8-7-18-17(19)21-11-9-20(10-12-21)16(22)13-24-15-5-3-14(23-2)4-6-15;/h3-8H,9-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFHEWJXTWMAMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)COC3=CC=C(C=C3)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(3-Cyclohexylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493914.png)
![N-(tert-butyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2493915.png)
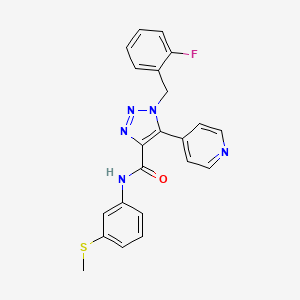
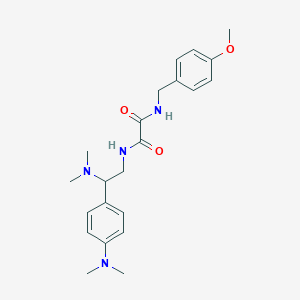
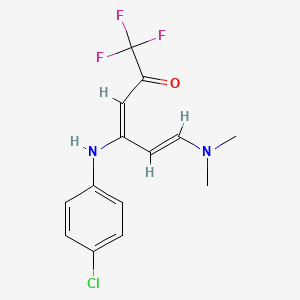
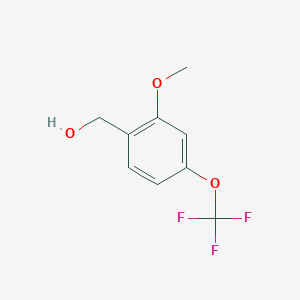
![3,4,5-triethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2493925.png)
![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2493926.png)
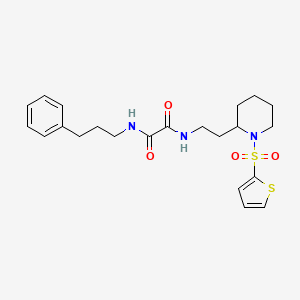
![(2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2493928.png)
![4-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2493929.png)
